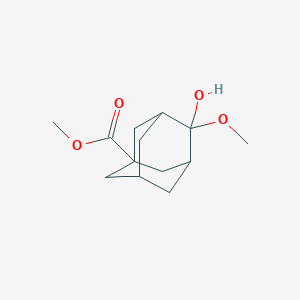
Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate is a derivative of adamantane, a compound known for its unique cage-like structure. Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their structural, biological, and stimulus-responsive properties .
Preparation Methods
The synthesis of Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate can be achieved through various methods. One common approach involves the methanolysis of adamantane derivatives. For instance, methanolysis of a precursor compound can yield a mixture of methyl 1- and 2-adamantanecarboxylates . Industrial production methods often involve the use of carbocation or radical intermediates that provide stability and reactivity unique to adamantane derivatives .
Chemical Reactions Analysis
Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as hydrogen. The compound can also participate in radical-based functionalization reactions that convert diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups like alkenes, alkynes, arenes, and carbonyl groups .
Scientific Research Applications
Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used in the synthesis of various functional adamantane derivatives. In biology and medicine, adamantane derivatives are explored for their potential as bioactive compounds and pharmaceuticals. The compound’s unique structural properties make it valuable in the development of nanomaterials and catalysts .
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate involves its interaction with molecular targets and pathways specific to its structure. The compound’s cage-like structure allows it to engage in unique interactions with biological molecules, potentially influencing various biochemical pathways. detailed studies on its specific molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate can be compared to other adamantane derivatives such as 1,3-dehydroadamantane and 1,2-dehydroadamantane. These compounds share similar structural features but differ in their reactivity and applications. For example, 1,3-dehydroadamantane is known for its high reactivity and is used in the synthesis of various functional derivatives, while 1,2-dehydroadamantane is primarily found as an intermediate .
Biological Activity
Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate (also known as MHA) is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications. This article explores the biological activity of MHA, supported by research findings, case studies, and data tables.
MHA is an adamantane derivative characterized by the following chemical structure:
- Molecular Formula : C13H18O3
- Molecular Weight : 222.28 g/mol
- IUPAC Name : this compound
Research indicates that MHA exhibits activity as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters such as dopamine. By inhibiting MAO-B, MHA may enhance dopaminergic signaling, which is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease (PD).
Neuroprotective Effects
A study published in September 2023 highlighted the neuroprotective effects of MHA in a mouse model of Parkinson's disease. The compound was administered to mice that had been induced with Parkinsonian symptoms through haloperidol treatment. Key findings included:
- Dosing : MHA was administered at doses of 1.25, 2.5, and 5 mg/kg.
- Behavioral Improvements : Significant improvements in motor function were observed, with p-values indicating strong statistical significance (p < 0.001).
- Oxidative Stress Reduction : MHA treatment resulted in decreased oxidative stress markers, suggesting a protective effect against neuronal damage .
Pharmacological Evaluation
The pharmacological evaluation of MHA demonstrated its potential as a therapeutic agent. The compound showed:
- Low Toxicity : Acute toxicity tests indicated no significant adverse effects on lipid profiles or organ function.
- Selective MAO-B Inhibition : MHA exhibited selective inhibition of MAO-B compared to other isoforms, which is crucial for minimizing side effects associated with broader MAO inhibition.
Data Table: Summary of Biological Activity Studies
Case Study 1: Parkinson’s Disease Model
In a controlled study involving healthy albino mice, researchers administered MHA to evaluate its effects on motor function and oxidative stress levels post haloperidol administration. The results indicated that MHA not only improved motor skills but also significantly reduced markers of oxidative stress within the brain tissue.
Case Study 2: General Pharmacological Profile
Further investigations into the pharmacological profile of MHA revealed that it possesses favorable pharmacokinetic properties, including good bioavailability and blood-brain barrier penetration, making it a promising candidate for treating neurological disorders.
Properties
Molecular Formula |
C13H20O4 |
|---|---|
Molecular Weight |
240.29 g/mol |
IUPAC Name |
methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate |
InChI |
InChI=1S/C13H20O4/c1-16-11(14)12-5-8-3-9(6-12)13(15,17-2)10(4-8)7-12/h8-10,15H,3-7H2,1-2H3 |
InChI Key |
YRQKBDYSRQPLPA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC3CC(C1)C(C(C3)C2)(O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















